2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a butyl group and a methoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The butyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: Lacks the furan ring and methoxy group, resulting in different chemical properties.
5-Methoxyfuran-2-carbaldehyde: Contains the furan ring and methoxy group but lacks the butylaminoethanol moiety.
Tetrahydrofuran derivatives: Reduced form of furan compounds with different reactivity
Uniqueness
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is unique due to its combination of a furan ring, butyl group, and methoxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61212-12-2 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[butyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H21NO3/c1-3-4-7-13(8-9-14)10-11-5-6-12(15-2)16-11/h5-6,14H,3-4,7-10H2,1-2H3 |
InChI Key |
CMUSYKOPHWMXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CC1=CC=C(O1)OC |
Origin of Product |
United States |
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